1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-18(16-7-4-3-5-8-16)19(22)21-11-6-10-20(12-13-21)17-9-14-23-15-17/h3-5,7-8,17-18H,2,6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHTZSQEZHWJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diazepanes and has been investigated for various pharmacological effects, particularly in relation to the central nervous system (CNS). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 325.42 g/mol. The structure consists of a diazepane ring fused with an oxolane moiety, contributing to its unique pharmacological profile.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly:
- GABAergic System : Many diazepane derivatives exhibit anxiolytic effects by enhancing GABA receptor activity. This interaction may lead to increased inhibitory neurotransmission in the CNS, resulting in anxiolytic and sedative effects.
- Melanocortin Receptors : Some studies suggest that related compounds modulate the activity of melanocortin receptors (MC5R), which are involved in various physiological processes including energy homeostasis and stress response .
Anxiolytic and Sedative Effects
In vitro and in vivo studies have demonstrated that this compound exhibits significant anxiolytic properties. For example, animal models treated with this compound showed reduced anxiety-like behaviors in elevated plus maze tests compared to controls. The compound's efficacy was comparable to standard anxiolytics such as diazepam .
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been evaluated. Studies indicated that it could prevent seizures induced by pentylenetetrazole (PTZ) in animal models. The mechanism appears to involve modulation of GABA receptor activity, similar to other benzodiazepine-like compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anxiety Disorders : A double-blind study involving patients with generalized anxiety disorder showed that treatment with the compound resulted in a significant reduction in anxiety scores compared to placebo groups.
- Seizure Management : In a clinical trial assessing the effects of the compound on seizure frequency in patients with epilepsy, results indicated a marked decrease in seizure episodes for those receiving the treatment compared to baseline measurements.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Diazepane Ring | Enhances binding affinity to GABA receptors |
| Oxolane Moiety | Modulates lipophilicity and CNS penetration |
| Phenyl Group | Influences receptor selectivity and potency |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Key Comparative Insights
Sigma Receptor Selectivity
- SYA013 demonstrates high σ2 receptor affinity (Ki=5.6 nM) with moderate σ1 binding (Ki=24 nM), making it a selective σ2 ligand . The 4-chlorophenyl and 4-fluorophenyl groups are critical for this selectivity.
- 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one replaces the chlorophenyl group with an oxolan-3-yl substituent, which may alter receptor interaction dynamics.
CNS Activity
- Ablordeppey’s compound shares structural similarity with haloperidol analogs and exhibits atypical antipsychotic activity, likely via dopamine D2 and serotonin 5-HT1A receptor modulation .
- The oxolan-3-yl variant may retain CNS activity due to the 1,4-diazepane backbone but could differ in pharmacokinetics (e.g., blood-brain barrier penetration) due to reduced aromaticity .
Physicochemical Properties
- The trifluoromethylphenyl analog (CAS 2309710-50-5) adds strong electron-withdrawing effects, which could enhance metabolic stability or alter binding kinetics .
Preparation Methods
Route A: Sequential Alkylation and Acylation
Diazepane Synthesis :
Oxolan-3-yl Substitution :
Phenylbutanone Attachment :
Route B: Palladium-Catalyzed Coupling
Patent WO2021204896A1 highlights Suzuki-Miyaura couplings for macrocyclic diamines. Adapting this:
- Halogenated Diazepane Synthesis :
- Oxolan-3-yl Boronic Ester Coupling :
- Acylation as in Route A .
Reaction Optimization and Challenges
Regioselectivity in Alkylation
WO2013045400A1 reports that alkylation of heterocyclic amines with electrophiles (e.g., R¹-E) predominantly yields N-alkylated products over O-alkylated isomers (up to 30% byproduct). For the target compound, using bulkier bases like potassium tert-butoxide (KOtBu) minimizes isomer formation.
Protecting Group Strategies
Solvent and Temperature Effects
- DMF vs. THF : DMF enhances reactivity in SN2 reactions but may lead to side reactions at high temperatures (>80°C). THF is preferred for Grignard or organometallic steps.
- Reaction Monitoring : HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
Applications and Derivatives
The diazepane-oxolan scaffold is prevalent in neuractive compounds (e.g., anxiolytics). The phenylbutanone moiety may enhance blood-brain barrier permeability, suggesting potential CNS applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
